molecular formula C12H18BrNO B1444912 1-(3-Bromophenyl)-3-propoxypropan-2-amine CAS No. 1248774-50-6

1-(3-Bromophenyl)-3-propoxypropan-2-amine

Cat. No. B1444912
CAS RN: 1248774-50-6
M. Wt: 272.18 g/mol
InChI Key: TYAGNABDBKRSQX-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-propoxypropan-2-amine, also known as 3-Bromophenyl-2-propanolamine or BPPA, is a compound that has been widely studied in the field of pharmacology. It is a derivative of phenethylamine, a type of amine found in many drugs, and has been used in a variety of scientific research applications.

Scientific Research Applications

Synthesis of Benzimidazoles and Thieno[2,3-d]imidazoles

Benzimidazole Synthesis : The compound 1-(3-Bromophenyl)-3-propoxypropan-2-amine is not directly mentioned, but related chemical reactions involve the use of o-Bromophenyl isocyanide, reacting with various primary amines under CuI catalysis to produce 1-substituted benzimidazoles. This synthesis demonstrates moderate to good yields, indicating its potential utility in the synthesis of benzimidazole derivatives, which are important in pharmaceuticals and materials science (Lygin & Meijere, 2009).

Thieno[2,3-d]imidazole Synthesis : Analogously, bromophenyl compounds, when reacted under similar conditions, can yield 3-substituted 3H-thieno[2,3-d]imidazoles. These compounds, derived from bromophenyl precursors, show the versatility of bromophenyl compounds in heterocyclic chemistry, potentially applicable for the synthesis of bioactive molecules or organic electronics (Lygin & Meijere, 2009).

Enantioenriched Amines Synthesis

Chemoenzymatic Strategy for Levofloxacin Precursor : A chemoenzymatic strategy utilizing transaminases and lipases has been developed for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines. This method yields high selectivity enantiomers, which are valuable precursors for antimicrobial agents like Levofloxacin. The approach highlights the use of bromophenyl compounds in the asymmetric synthesis of biologically relevant molecules (Mourelle-Insua et al., 2016).

Indole Synthesis

Bischler Indole Synthesis : Research into the cyclization of amino ketones derived from dimethoxyaniline and bromophenacyl bromides has led to the preferential formation of 2-arylindoles over 3-arylindoles. This work underscores the role of bromophenyl compounds in facilitating cyclization reactions that are central to the synthesis of indole derivatives, compounds with significant pharmaceutical applications (Black et al., 1980).

Amination Reactions

Selective Amination of Polyhalopyridines : The catalysis by a palladium-xantphos complex for the amination of bromopyridines showcases a method for the selective introduction of amino groups in the presence of bromine. Such reactions are pivotal in constructing nitrogen-containing heterocycles, which are ubiquitous in medicinal chemistry and materials science (Ji, Li, & Bunnelle, 2003).

properties

IUPAC Name

1-(3-bromophenyl)-3-propoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-2-6-15-9-12(14)8-10-4-3-5-11(13)7-10/h3-5,7,12H,2,6,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAGNABDBKRSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(CC1=CC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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